Tert-butyl 3-formyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate
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Overview
Description
Tert-butyl 3-formyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate: is a chemical compound with the molecular formula C12H17N3O3. It is a derivative of pyrazolo[1,5-a]pyrazine, featuring a tert-butyl ester group and a formyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reactions: One common method involves the condensation of hydrazine with appropriate diketones or ketoaldehydes under acidic conditions.
Cyclization Reactions: Cyclization of linear precursors can also be employed, often involving the use of strong acids or bases to facilitate ring closure.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of solvent, catalyst, and reaction time are optimized to achieve the desired product.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid under mild conditions using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, converting the formyl group to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution Reactions: The pyrazolo[1,5-a]pyrazine core can participate in nucleophilic substitution reactions, where various nucleophiles can replace the hydrogen atoms on the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid (CH3COOH) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and halides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrazolo[1,5-a]pyrazines.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context of its application, but it generally involves binding to enzymes or receptors, leading to downstream biological effects.
Comparison with Similar Compounds
Tert-butyl 3-formyl-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate: Similar structure with a methyl group at the 2-position.
Tert-butyl 6,7-dihydro-3-iodopyrazolo[1,5-a]pyrazine-5(4H)-carboxylate: Similar core structure with an iodine atom at the 3-position.
Properties
IUPAC Name |
tert-butyl 3-formyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)14-4-5-15-10(7-14)9(8-16)6-13-15/h6,8H,4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRPPUNSXQODHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=C(C=N2)C=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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